5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride
Description
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-8-3-6-1-2-10-5-7(6)4-8;;/h1-2,5,8H,3-4,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWWWSUMVOOHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CN=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909318-69-9 | |
| Record name | 5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride typically involves the reaction of cyclopentadiene with pyridine derivatives under specific conditions. One common method involves the use of enamine intermediates, which are reacted with various reagents to form the desired compound . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Mn(OTf)2 and t-BuOOH, reducing agents like LiAlH4, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride is a chemical compound with the IUPAC name 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine dihydrochloride . It has a molecular formula of C8H10N2.2ClH .
Properties
- IUPAC Name: 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine dihydrochloride
- InChI Code: 1S/C8H10N2.2ClH/c9-8-3-6-1-2-10-5-7(6)4-8;;/h1-2,5,8H,3-4,9H2;2*1H
- InChI Key: KAWWWSUMVOOHKI-UHFFFAOYSA-N
- Purity: 95%
- Physical Form: Powder
- Storage Temperature: Room Temperature
Hazard Information
- Signal Word: Warning
- Hazard Statements: H302, H315, H319, H335
- Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501
Applications
While the provided search results do not offer specific applications for this compound, they do highlight the broader applications of pyridine derivatives and related compounds:
- Anticancer Agents: Dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives have been investigated as anticancer agents . They have shown promising cytotoxicity against lung cancer (A549) and breast cancer (MCF-7) cells .
- Drug Design: 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine systems are considered important pharmacophores in drug design .
- Other Applications: Pyridine derivatives have demonstrated anti-inflammatory, anti-tumor, anti-tuberculosis, anti-HIV, anti-HCV, antioxidant, and anti-Alzheimer activities . They are also used as antihistamines . Loratadine and Desloratadine are examples of commercial drugs used to treat allergies .
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopenta[b]pyridine Derivatives
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Dihydrochloride
- Structure : Differs in ring fusion ([b] vs. [c]), altering electronic distribution and steric effects.
- Identifiers : RN 535935-84-3 (same as target compound but distinct isomer) .
5H,6H,7H-Cyclopenta[b]pyridin-5-one Hydrochloride
Substituted Cyclopenta[b]pyridines ()
Synthesized derivatives include:
- 4-(4-Methoxyphenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5e) : Electron-donating methoxy groups may alter metabolic stability .
Cyclopenta[c]pyridine Derivatives with Functional Groups
- 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde : The aldehyde group enables condensation reactions, useful in synthesizing Schiff bases or hydrazones.
- 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic Acid : Carboxylic acid moiety allows salt formation or esterification, broadening applications in coordination chemistry .
Imidazo-Pyridine Analogues
- 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-7-amine Dihydrochloride: Structure: Incorporates an imidazole ring, increasing aromaticity and hydrogen-bonding capacity. Identifiers: CAS 1417635-70-1 .
Key Research Findings and Implications
- Synthetic Flexibility : Substituted cyclopenta[b] and [c]pyridines are synthesized via cyclocondensation or Friedländer reactions, enabling diverse functionalization .
- Solubility and Bioavailability: The dihydrochloride form of the target compound offers superior aqueous solubility compared to neutral or mono-salt analogues (e.g., hydrochloride derivatives in ) .
- Pharmacological Potential: Thiophene- and aryl-substituted derivatives () show promise as kinase inhibitors or antimicrobial agents, suggesting similar pathways for the target compound .
Biological Activity
5H,6H,7H-Cyclopenta[c]pyridin-6-amine dihydrochloride, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused cyclopentane and pyridine ring system. Its molecular formula is , with a molecular weight of approximately 194.09 g/mol. The compound is often studied for its potential as a pharmacological agent due to its unique structural characteristics that influence its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through various mechanisms:
- Mechanism of Action : It acts as an inhibitor of specific protein kinases involved in cell signaling pathways that regulate cell growth and division.
- Case Study : In one study, treatment with 5H,6H-cyclopenta[c]pyridin-6-amine dihydrochloride resulted in a significant reduction in the viability of human cancer cell lines at concentrations as low as 10 µM .
3. Neurological Effects
Emerging research suggests potential neuroprotective effects of this compound. It may modulate neurotransmitter systems and protect against neurodegeneration:
- Mechanism : The compound may influence the release of neurotransmitters such as dopamine and serotonin.
- Research Findings : Animal models have shown improved cognitive function and reduced symptoms of anxiety when treated with this compound .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It binds to the active sites of various enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors in the brain and peripheral tissues, influencing physiological responses.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | Moderate antibacterial activity | Different ring fusion |
| 2,3-Cyclopentenopyridine | Limited anticancer properties | Lacks amine functionality |
This comparison highlights the distinct biological profile of this compound due to its unique structural components .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
